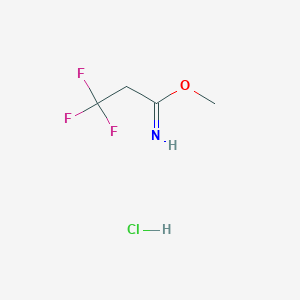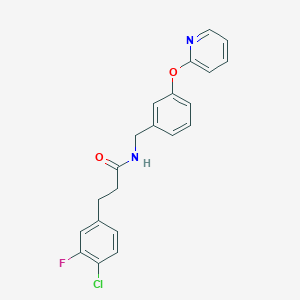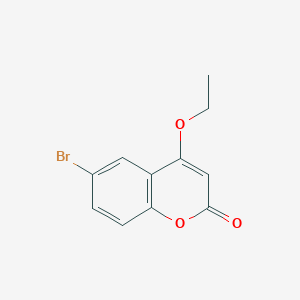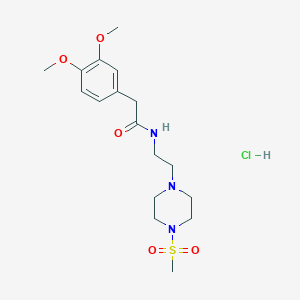![molecular formula C24H26N2O3 B3019104 1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea CAS No. 1396711-46-8](/img/structure/B3019104.png)
1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea” contains several functional groups and structural features that could influence its properties . It includes a biphenyl group, a hydroxypropyl group, a methoxybenzyl group, and a urea group. The presence of these groups could confer a variety of chemical properties to the compound, such as potential reactivity with acids, bases, and other organic compounds.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the biphenyl group could be introduced via a coupling reaction, the hydroxypropyl group could be added via a nucleophilic substitution or addition reaction, and the urea group could be formed via a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the biphenyl, hydroxypropyl, methoxybenzyl, and urea groups . The biphenyl group could potentially introduce some degree of rigidity into the molecule, while the hydroxypropyl and methoxybenzyl groups could introduce some flexibility. The urea group could participate in hydrogen bonding, influencing the compound’s solubility and reactivity.Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present . The hydroxy group could potentially participate in acid-base reactions, the biphenyl group could undergo electrophilic aromatic substitution reactions, and the urea group could participate in condensation and hydrolysis reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, its solubility would be influenced by the presence of polar functional groups (such as the hydroxy and urea groups), its melting and boiling points would be influenced by the size and shape of the molecule, and its reactivity would be influenced by the functional groups present.Aplicaciones Científicas De Investigación
- Application : Researchers have used photoproduct analysis techniques, including GC-MS, ETIR, and GC-FTIR, to investigate the successive oxidation states of methyl substituents. These states include alcohol, aldehyde, and carboxylic acids .
- Application : Researchers explore the potential of this compound as a transmission-selective antimalarial agent. By disrupting parasite transmission, it could contribute to malaria control efforts .
- Application : Scientists use this compound to synthesize and characterize europium and terbium complexes. These complexes may find applications in luminescent materials, sensors, and bioimaging .
Photoproduct Analysis and Oxidation States
Antimalarial Drug Development
Europium and Terbium Complex Synthesis
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use . For example, if it were to be used as a drug, its mechanism of action could involve interaction with a specific biological target. If it were to be used as a reagent in a chemical reaction, its mechanism of action could involve a specific type of chemical reactivity.
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties . For example, if it is a solid, it could pose a dust explosion hazard. If it is a liquid, it could pose a spill hazard. Its reactivity could also pose a hazard, particularly if it is reactive with common materials or conditions.
Propiedades
IUPAC Name |
1-[2-hydroxy-2-(4-phenylphenyl)propyl]-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-24(28,21-12-10-20(11-13-21)19-6-4-3-5-7-19)17-26-23(27)25-16-18-8-14-22(29-2)15-9-18/h3-15,28H,16-17H2,1-2H3,(H2,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRFNTDTUARCTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=C(C=C1)OC)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chlorobenzyl 4-[(4-fluorophenyl)sulfanyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B3019023.png)

![N-[2-(1-Methyltriazol-4-yl)ethyl]prop-2-enamide](/img/structure/B3019025.png)
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B3019026.png)



![Ethyl 6-isopropyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3019032.png)




![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B3019044.png)